molecular formula C₂₇H₃₀D₃Cl₂N₅O₅S B1146364 YM 60828-d3 CAS No. 1794812-00-2

YM 60828-d3

Cat. No.: B1146364
CAS No.: 1794812-00-2
M. Wt: 613.57
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YM 60828-d3 (referred to as YM-60828 in research literature) is a synthetic, orally active inhibitor of coagulation factor Xa, a key enzyme in the blood clotting cascade.

Properties

CAS No.

1794812-00-2

Molecular Formula

C₂₇H₃₀D₃Cl₂N₅O₅S

Molecular Weight

613.57

Synonyms

2-[[[[7-(Aminoiminomethyl)-2-naphthalenyl]methyl][4-[[1-(1-iminoethyl-d3)-4-piperidinyl]oxy]phenyl]amino]sulfonyl]acetic Acid Dihydrochloride;  [[[[7-(Aminoiminomethyl)-2-naphthalenyl]methyl][4-[[1-(1-iminoethyl-d3)-4-piperidinyl]oxy]phenyl]amino]sulf

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of YM 60828-d3 involves the incorporation of deuterium into the molecular structure of YM 60828. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including deuterium exchange reactions and purification processes .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. It involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium and the purity of the final product. The process is optimized for yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: YM 60828-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

YM 60828-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

YM 60828-d3 exerts its effects by inhibiting human factor Xa, an enzyme involved in the coagulation cascade. By binding to factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.

Comparison with Similar Compounds

Key Findings :

  • YM-60828 achieves comparable or superior antithrombotic efficacy to heparin at lower doses, without heparin’s risk of systemic anticoagulation .

Oral Agents

Compound Target IC50/Ki Efficacy in Rat Thrombosis Model Bioavailability Evidence
YM-60828 Factor Xa Ki = 1.3 μM 30 mg/kg: 100% patency, 0% occlusion 20.3%
Warfarin Vitamin K epoxide reductase - No occlusion reduction at tested doses >90%
Aspirin Cyclooxygenase-1 - No effect on occlusion ~50%
Cilostazol Phosphodiesterase-3 - No effect on occlusion ~90%

Key Findings :

  • YM-60828 is the only oral agent in its class to significantly reduce arterial thrombosis incidence (0% occlusion vs. 70–100% in controls) .
  • While warfarin and aspirin have higher bioavailability, their mechanisms lack the specificity of YM-60828, leading to variable efficacy and higher bleeding risks .

Mechanistic Advantages Over Other Factor Xa Inhibitors

YM-60828 uniquely inhibits factor Xa within the prothrombinase complex (IC50 = 7.7 nM), enhancing its potency in physiological settings . This contrasts with indirect inhibitors like heparin, which require antithrombin III as a cofactor.

Tables and Data Sources :

  • Table 2.1 and 2.2 data derived from in vivo rat thrombosis models and biochemical assays .
  • Pharmacokinetic parameters from primate studies .

Q & A

Q. How is YM 60828-d3 structurally characterized and validated in initial studies?

Methodological steps include:

  • Spectroscopic validation : Use NMR (¹H, ¹³C) and mass spectrometry to confirm molecular structure .
  • Purity assessment : Quantify impurities via HPLC with UV/Vis or MS detection, adhering to ICH guidelines for pharmaceutical compounds .
  • Crystallography : Single-crystal X-ray diffraction for definitive stereochemical confirmation .

Q. What are the established synthesis protocols for this compound?

Key steps involve:

  • Route optimization : Iterative testing of reaction conditions (temperature, catalysts) to maximize yield .
  • Byproduct analysis : Use TLC and GC-MS to identify side products during intermediate stages .
  • Scale-up challenges : Document solvent selection and purification methods (e.g., column chromatography vs. recrystallization) .

Q. What preliminary pharmacological profiles exist for this compound?

Initial studies typically report:

  • Target affinity : IC₅₀/EC₅₀ values against primary targets (e.g., enzymes, receptors) .
  • Selectivity screens : Cross-testing against related off-targets to establish specificity .
  • Table : Example data from early assays (see Table 1).
ParameterValue (nM)Assay TypeReference Protocol
IC₅₀ (Target A)12 ± 1.5Fluorescence
EC₅₀ (Target B)85 ± 10Radioligand

Q. How should researchers design initial in vitro assays for this compound?

Best practices include:

  • Dose-response curves : Use ≥10 concentrations spanning 3-log units to calculate accurate EC₅₀ .
  • Control standardization : Include vehicle, positive controls (e.g., known inhibitors), and cytotoxicity assays .
  • Replicability : Perform triplicate runs across independent experiments to assess variability .

Q. What are the key solubility and stability parameters for this compound in preclinical studies?

Critical assessments involve:

  • pH-dependent solubility : Test in buffers (pH 1.2–7.4) simulating gastrointestinal and physiological conditions .
  • Forced degradation : Expose to heat, light, and oxidizers to identify degradation pathways .
  • Long-term stability : Store at 4°C, -20°C, and RT for 6–12 months with periodic HPLC analysis .

Advanced Research Questions

Q. How can synthesis yield and purity of this compound be optimized for scale-up?

Advanced strategies include:

  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., reaction time, solvent ratio) .
  • Continuous flow chemistry : Improve reproducibility and reduce batch-to-batch variability .
  • Analytical quality-by-design (QbD) : Integrate PAT (Process Analytical Technology) for real-time purity monitoring .

Q. How to resolve contradictions in this compound's efficacy across in vivo studies?

Methodological approaches:

  • Systematic review : Reanalyze raw data from conflicting studies for protocol inconsistencies (e.g., dosing schedules, animal models) .
  • Meta-analysis : Apply random-effects models to quantify heterogeneity and identify moderators (e.g., sex, age) .
  • Mechanistic follow-up : Use knock-out models or siRNA to validate target engagement in disputed contexts .

Q. How to integrate this compound into combination therapies while avoiding pharmacokinetic interference?

Steps for evaluation:

  • CYP450 inhibition assays : Screen for drug-drug interactions using human liver microsomes .
  • Synergy scoring : Calculate combination indices (e.g., Chou-Talalay method) across dose matrices .
  • Computational modeling : Predict binding site competition via molecular docking simulations .

Q. What predictive modeling approaches are suitable for studying this compound’s off-target effects?

Advanced tools include:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to map interactomes .
  • Machine learning : Train models on ToxCast/Tox21 datasets to predict toxicity endpoints .
  • Network pharmacology : Build protein interaction networks to identify secondary pathways .

Q. How to investigate this compound’s epigenetic or post-translational effects mechanistically?

Techniques for deep analysis:

  • ChIP-seq : Map histone modification changes after treatment .
  • Phosphoproteomics : Use SILAC or TMT labeling to quantify kinase activity shifts .
  • CRISPR-Cas9 screens : Identify synthetic lethal partners for target validation .

Q. Guidelines for Use

  • Referencing : Cite primary literature and methodological standards (e.g., ICH, ACS) .
  • Data transparency : Share raw spectra, assay conditions, and statistical code in supplementary materials .
  • Ethics : Adhere to animal welfare (ARRIVE 2.0) and human subject protocols (Helsinki Declaration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.